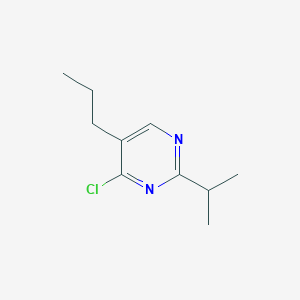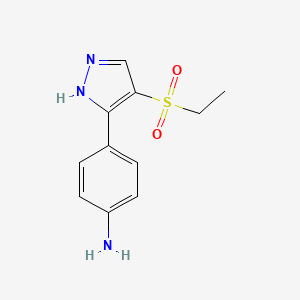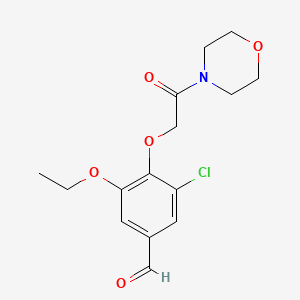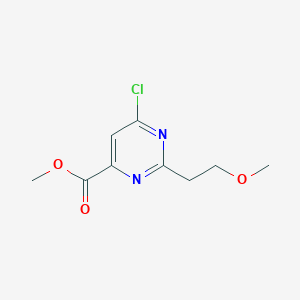
4-Chloro-2-isopropyl-5-propylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-isopropyl-5-propylpyrimidine is a chemical compound with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is primarily used in research and development and is not intended for direct human use .
Preparation Methods
The synthesis of 4-Chloro-2-isopropyl-5-propylpyrimidine involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions. For instance, the preparation of similar pyrimidine derivatives often involves the use of chlorinating agents like phosphorus oxychloride (POCl3) and subsequent reactions with isopropyl and propyl groups . Industrial production methods may vary, but they typically involve large-scale reactions under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Chloro-2-isopropyl-5-propylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-5-propylpyrimidine is not extensively studied. pyrimidine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects . For instance, some pyrimidines inhibit the activity of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
4-Chloro-2-isopropyl-5-propylpyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-methyl-5-propylpyrimidine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-4-isopropyl-5-methylpyrimidine: Another similar compound with different substituents on the pyrimidine ring.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, and industry. Further studies on its mechanism of action and applications could unlock new possibilities for its use in developing novel chemical and pharmaceutical products.
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-5-propylpyrimidine |
InChI |
InChI=1S/C10H15ClN2/c1-4-5-8-6-12-10(7(2)3)13-9(8)11/h6-7H,4-5H2,1-3H3 |
InChI Key |
OBEUAPFOAGIGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11785866.png)
![5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11785871.png)
![Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate](/img/structure/B11785876.png)


![1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine](/img/structure/B11785892.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-methanol](/img/structure/B11785908.png)

![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)
